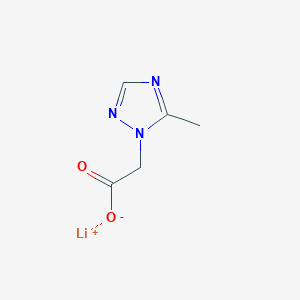

锂;2-(5-甲基-1,2,4-三唑-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate” is a compound that includes a lithium ion and a 2-(5-methyl-1,2,4-triazol-1-yl)acetate ion . It’s part of a class of compounds known as 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis

“Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate” is a powder with a molecular weight of 147.06 . It is stored at 4 degrees Celsius .科学研究应用

Pharmaceutical Drug Development

Triazoles, particularly the 1,2,4-triazole derivatives, are central to the development of new pharmaceuticals. They exhibit a wide range of biological activities and are used in drugs with antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties . EN300-7536177 could potentially be used in the synthesis of new medicinal compounds, leveraging its triazole core for therapeutic applications.

Organic Synthesis

The triazole ring is a versatile scaffold in organic synthesis. It can act as a stable intermediate in the construction of more complex molecules. The chemical stability and reactivity of EN300-7536177 make it suitable for use in various synthetic pathways to create novel organic compounds .

Supramolecular Chemistry

In supramolecular chemistry, triazoles are used to create complex structures through non-covalent interactions. EN300-7536177 could be utilized to design molecules that form specific geometries and functions based on hydrogen bonding and other molecular interactions .

Polymer Chemistry

Triazoles have applications in polymer chemistry, where they can be incorporated into polymers to enhance stability and introduce specific functionalities. EN300-7536177 might be used to synthesize polymers with improved material properties .

Bioconjugation and Chemical Biology

The triazole ring can be used in bioconjugation to attach various biomolecules together, such as proteins or nucleic acids. EN300-7536177 could serve as a linker in the development of targeted drug delivery systems or diagnostic tools .

Fluorescent Imaging

Triazoles are known for their fluorescent properties, which can be exploited in imaging techniques. EN300-7536177 could be part of the synthesis of fluorescent probes for biological imaging, aiding in the visualization of cellular processes .

Materials Science

The robustness of the triazole ring makes it suitable for applications in materials science. EN300-7536177 could be used to create new materials with specific electronic, optical, or mechanical properties .

Antiproliferative Agents

Research has shown that certain triazole compounds have antiproliferative effects against cancer cells. EN300-7536177 could be investigated for its potential use as an antiproliferative agent in cancer treatment .

安全和危害

The safety information for “Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are known to interact with their targets, leading to various biological activities . For instance, some triazole derivatives have shown antimicrobial, antioxidant, and antiviral potential .

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

Some triazole derivatives have shown cytotoxic activities against tumor cell lines .

属性

IUPAC Name |

lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-4-6-3-7-8(4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXSJULHGBZQMY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC=NN1CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)

![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)

![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)

![4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione](/img/structure/B2920916.png)

![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)

![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)